4-[5-(4-CHLOROPHENYL)FURAN-2-CARBOTHIOYL]MORPHOLINE
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Overview
Description
4-[5-(4-CHLOROPHENYL)FURAN-2-CARBOTHIOYL]MORPHOLINE is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 4-chlorophenyl group and a morpholine ring attached via a carbothioyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-CHLOROPHENYL)FURAN-2-CARBOTHIOYL]MORPHOLINE typically involves the following steps:
Formation of 5-(4-chlorophenyl)furan-2-carboxylic acid: This intermediate can be synthesized by the oxidation of 5-(4-chlorophenyl)furan-2-carbaldehyde using silver nitrate and sodium hydroxide.
Conversion to 5-(4-chlorophenyl)furan-2-carbothioyl chloride: The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride.
Reaction with morpholine: The acid chloride is reacted with morpholine to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-CHLOROPHENYL)FURAN-2-CARBOTHIOYL]MORPHOLINE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[5-(4-CHLOROPHENYL)FURAN-2-CARBOTHIOYL]MORPHOLINE has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting bacterial infections and cancer.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in studies investigating the biological activity of furan derivatives and their potential as drug candidates.
Mechanism of Action
The mechanism of action of 4-[5-(4-CHLOROPHENYL)FURAN-2-CARBOTHIOYL]MORPHOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-[5-(2,4-dichlorophenyl)furan-2-carbothioyl]morpholine: This compound has a similar structure but with an additional chlorine atom on the phenyl ring.
5-(4-chlorophenyl)furan-2-carboxylic acid: An intermediate in the synthesis of the target compound.
Uniqueness
4-[5-(4-CHLOROPHENYL)FURAN-2-CARBOTHIOYL]MORPHOLINE is unique due to its specific substitution pattern and the presence of both a furan and morpholine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
[5-(4-chlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2S/c16-12-3-1-11(2-4-12)13-5-6-14(19-13)15(20)17-7-9-18-10-8-17/h1-6H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBKWQSWJXNQPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC=C(O2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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